molecular formula C4H5O2- B099206 Methacrylate CAS No. 18358-13-9

Methacrylate

Cat. No. B099206
Key on ui cas rn: 18358-13-9
M. Wt: 85.08 g/mol
InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-M
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Patent
US07150906B2

Procedure details

Ferrite particles (electrical resistance 1×109 Ω·cm), toluene, a copolymer of perfluorooctylethyl acrylate and methacrylate, carbon black (VXC-72 made by Cabot Co.) and cross-linked melamine resin were prepared in a mass ratio of 100:14:1.6:0.12:0.3. The copolymer was manufactured by copolymerization of perfluorooctylethyl acrylate and methacrylate in a copolymerization ratio of 40:60, and the weight average molecular weight Mw of the copolymer was 50,000.
[Compound]
Name
Ferrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
perfluorooctylethyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([F:36])([C:11]([F:35])([F:34])[C:12]([F:33])([F:32])[C:13]([F:31])([F:30])[C:14]([F:29])([F:28])[C:15]([F:27])([F:26])[C:16]([F:25])([F:24])[C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])[C:7]([F:10])([F:9])[F:8])(=[O:4])[CH:2]=[CH2:3].[C:37]([O-:42])(=[O:41])[C:38]([CH3:40])=[CH2:39]>C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([F:36])([C:11]([F:34])([F:35])[C:12]([F:32])([F:33])[C:13]([F:30])([F:31])[C:14]([F:28])([F:29])[C:15]([F:26])([F:27])[C:16]([F:24])([F:25])[C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])[C:7]([F:10])([F:9])[F:8])(=[O:4])[CH:2]=[CH2:3].[C:37]([O-:42])(=[O:41])[C:38]([CH3:40])=[CH2:39].[CH4:1]

Inputs

Step One
Name
Ferrite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
perfluorooctylethyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC(C(F)(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC(C(F)(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-]
Name
Type
product
Smiles
C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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